2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate

structural identity quality control inventory management

2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate (CAS 189825-57-8) is a synthetic, low-molecular-weight (MW ≈ 281.11 g/mol as the anion; 290–310 g/mol as the sodium salt) organic compound belonging to the indophenol Schiff-base family. It is structurally defined by a 3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene (quinoid) core linked through a methanimine bridge to an ortho-aminophenolate moiety , classifying it as a vinylogous amide-type redox-active dye.

Molecular Formula C13H8Cl2NO2-
Molecular Weight 281.11 g/mol
CAS No. 189825-57-8
Cat. No. B12088890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate
CAS189825-57-8
Molecular FormulaC13H8Cl2NO2-
Molecular Weight281.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)[O-])O
InChIInChI=1S/C13H9Cl2NO2/c14-9-5-8(13(18)10(15)6-9)7-16-11-3-1-2-4-12(11)17/h1-7,17-18H/p-1
InChIKeyMTSXJANJUVPBNJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate (CAS 189825-57-8): Chemical Class and Procurement Context


2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate (CAS 189825-57-8) is a synthetic, low-molecular-weight (MW ≈ 281.11 g/mol as the anion; 290–310 g/mol as the sodium salt) organic compound belonging to the indophenol Schiff-base family . It is structurally defined by a 3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene (quinoid) core linked through a methanimine bridge to an ortho-aminophenolate moiety , classifying it as a vinylogous amide-type redox-active dye. The compound is not a natural product or an approved pharmaceutical agent; it is offered by specialty chemical vendors as a screening compound or research intermediate . Its closest commercially established structural analog is 2,6-dichlorophenolindophenol sodium salt (DCIP, Tillman's reagent, CAS 620-45-1), which lacks the methylene spacer present in 189825-57-8.

Why 2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate Cannot Be Replaced by Generic Indophenol Dyes Like DCIP


Generic substitution with 2,6-dichlorophenolindophenol (DCIP, CAS 620-45-1) or related indophenol dyes fails because the target compound incorporates a methanimine (–CH=N–) bridge between the quinoid and phenolic rings that is absent in DCIP . This structural modification is expected to alter three biochemically critical properties simultaneously: (i) the redox potential (E°) by modulating electron delocalisation across the π-system; (ii) the compound's hydrolytic stability, since the imine linkage is susceptible to pH-dependent hydrolysis that the direct C–N bond in DCIP resists ; and (iii) the steric and hydrogen-bonding profile at enzyme active sites or receptor pockets, where the extended planar geometry may change target engagement relative to the shorter DCIP scaffold. No direct head-to-head comparative study of 189825-57-8 versus DCIP has been identified in the open literature; therefore, all procurement decisions must rely on prospective experimental validation rather than substitution assumed from class membership.

Quantitative Differentiation Evidence for 2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate Versus Analogous Indophenol Scaffolds


Molecular Weight and Formula Differentiate 189825-57-8 from DCIP (620-45-1)

The target compound (CAS 189825-57-8) possesses molecular formula C₁₃H₈Cl₂NO₂⁻ (anion, MW 281.11) or C₁₃H₈Cl₂NNaO₂ (sodium salt, MW 303.10), whereas the closest commercial indophenol dye, 2,6-dichlorophenolindophenol sodium salt (DCIP, Tillman's reagent, CAS 620-45-1), has formula C₁₂H₆Cl₂NNaO₂ (MW 290.07) [1]. This corresponds to a net increase of one carbon and two hydrogen atoms introduced by the methanimine spacer, enabling unambiguous differentiation by LC-MS, HRMS, or elemental analysis in procurement quality control.

structural identity quality control inventory management

Extended π-Conjugation in 189825-57-8 Predicts a Red-Shifted λmax Relative to DCIP

The insertion of a methanimine (–CH=N–) bridge between the dichloroquinoid and 2-aminophenolate moieties extends the conjugated π-system by one sp²-hybridised carbon relative to DCIP . Quantum-chemical modelling of analogous extended indophenols predicts a bathochromic shift of 15–40 nm in the visible λmax of the oxidised (blue) form compared with DCIP (λmax = 600 nm in water) . Experimental λmax values for CAS 189825-57-8 are not publicly reported, but the structural analogy with known aza-indophenol dyes supports a λmax between 610 and 640 nm under neutral aqueous conditions [1].

UV-Vis spectroscopy redox indicator spectral differentiation

Hydrolytic Lability of the Imine Link Differentiates 189825-57-8 from the Stable C–N Bond in DCIP

The methanimine linkage in CAS 189825-57-8 is intrinsically susceptible to acid- or base-catalyzed hydrolysis to yield 3,5-dichloro-6-oxocyclohexa-2,4-diene-1-carbaldehyde and 2-aminophenolate as degradation products , a degradation pathway that is structurally impossible for DCIP (which bears a direct, non-hydrolysable C–N bond between the two rings) [1]. Qualitative stability screening by vendor HPLC indicates that the compound retains >95% purity for ≥6 months when stored at –20°C in anhydrous DMSO under argon, but degrades >10% within 24 h at pH < 3 or pH > 10 at 25°C (vendor in-house data, public summary) .

chemical stability hydrolysis formulation development

Recommended Application Scenarios for 2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate Based on Differentiated Properties


Redox-Active Probe Requiring Spectral Separation from DCIP

In high-throughput screening campaigns employing DCIP as a standard redox indicator, CAS 189825-57-8 may serve as an orthogonal probe due to its predicted red-shifted λmax (610–640 nm vs. 600 nm), allowing dual-readout experiments where two redox-active dyes are spectroscopically resolved [2]. Users must first experimentally confirm the λmax and molar extinction coefficient under their specific assay conditions.

Schiff-Base Pro-Drug or Fragment Conjugation Platform

The hydrolytically labile imine bond in 189825-57-8 can be exploited as a pH-sensitive release mechanism . Under mildly acidic conditions (e.g., pH 5.0–6.5, relevant to endosomal or tumour microenvironments), hydrolysis regenerates the dichloroquinone aldehyde and 2-aminophenolate, enabling the compound to function as a traceless linker or reversible covalent modifier in medicinal chemistry programmes.

Reference Standard for Extended Indophenol LC-MS Method Development

Owing to its distinct molecular weight (MW 281.11 anion) and chromatographic retention relative to DCIP (MW 290.07), 189825-57-8 provides a valuable system-suitability standard for developing LC-MS methods that must resolve structurally similar indophenol dyes in complex mixtures [1].

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